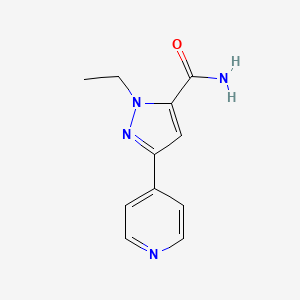

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-carboxamid

Übersicht

Beschreibung

The compound “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving the corresponding pyrazole and pyridine derivatives .Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antivirale Mittel

Diese Verbindung hat sich als vielversprechend in der Entwicklung von antiviralen Mitteln erwiesen. Indolderivate, die strukturelle Ähnlichkeiten aufweisen, wurden verwendet, um Verbindungen mit signifikanten antiviralen Aktivitäten zu erzeugen, wie z. B. die Hemmung von Influenza A und Coxsackie B4-Virus . Der Pyrazolring, ein Merkmal dieser Verbindung, wird oft wegen seines Potenzials zur Bildung neuer Pharmakophore für die Entwicklung antiviraler Medikamente untersucht.

Landwirtschaft: Pflanzenwachstumsregulatoren

In der Landwirtschaft wurden ähnliche Verbindungen verwendet, um Pflanzenwachstumsregulatoren zu synthetisieren. Indol-3-essigsäure ist beispielsweise ein Pflanzenhormon, das aus dem Abbau von Tryptophan gewonnen wird und eine entscheidende Rolle beim Pflanzenwachstum spielt . Die Pyridinyl- und Pyrazolkomponenten der Verbindung könnten hinsichtlich ihrer Auswirkungen auf die Aktivität und Regulation von Pflanzenhormonen untersucht werden.

Materialwissenschaft: Organische Fluorophore

Verbindungen, die Pyrenyl- und Pyridinylgruppen enthalten, wurden aufgrund ihrer hohen Ladungsträgermobilität und Fluoreszenzlebensdauer als organische Fluorophore eingesetzt. Sie dienen als Umweltproben mit unterschiedlicher Morphologie und einstellbarer Emission . Das Pyrazolderivat könnte für ähnliche Anwendungen in der Materialwissenschaft untersucht werden, was möglicherweise zu neuen Erkenntnissen in der Umweltsensorik führen könnte.

Umweltwissenschaften: Umweltproben

Derivate von Pyrazol und Pyridin wurden als Umweltproben verwendet. Ihre strukturellen Eigenschaften ermöglichen die Entwicklung von Sensoren, die Umweltverschmutzer oder Veränderungen der Bedingungen erkennen und messen können . Die fragliche Verbindung könnte modifiziert werden, um ihre Empfindlichkeit und Selektivität für die Umweltüberwachung zu verbessern.

Biochemie: Enzyminhibition

In der Biochemie wurden Pyrazolderivate auf ihre Enzyminhibitionseigenschaften untersucht. Sie wurden zur Hemmung von Enzymen wie COX-2 verwendet, die bei der Entzündungsreaktion von Bedeutung sind . Die Verbindung könnte ein Ausgangspunkt für die Entwicklung neuer Inhibitoren sein, die biochemische Pfade regulieren können.

Pharmakologie: Therapeutische Medikamentenentwicklung

Der Pyrazolkern ist ein häufiges Merkmal vieler therapeutischer Medikamente. Seine Integration in neue Verbindungen ist durch die Notwendigkeit motiviert, Medikamente mit besserer Wirksamkeit und weniger Nebenwirkungen zu entwickeln. Das Potenzial der Verbindung für eine hoch affine Bindung an mehrere Rezeptoren macht sie zu einem wertvollen Kandidaten für die Entwicklung therapeutischer Medikamente .

Analytische Chemie: Chromatographische Studien

In der analytischen Chemie können Pyrazolderivate als Standards oder Reagenzien in chromatographischen Verfahren verwendet werden, um komplexe Gemische zu analysieren. Ihre unterschiedlichen chemischen Eigenschaften ermöglichen die präzise Trennung und Identifizierung von Komponenten in einer Probe .

Synthetische Chemie: Bausteine

Die Verbindung dient als vielseitiger Baustein in der synthetischen Chemie. Sie kann verschiedenen chemischen Reaktionen unterzogen werden, um eine breite Palette von Derivaten zu erzeugen, die jeweils potenzielle Anwendungen in verschiedenen Forschungs- und Industriebereichen haben .

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to inhibit protein and poly-nucleic acid syntheses . This suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to changes in cellular processes and responses.

Result of Action

Similar compounds have been found to have a marked increase in growth inhibition activity against various types of bacteria, fungi, and viruses .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cholinergic transmission . The compound’s interaction with these enzymes can lead to inhibition, thereby affecting neurotransmission processes. Additionally, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has shown potential in binding with specific proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

The effects of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the expression of genes involved in inflammatory responses, thereby impacting the overall cellular environment. Furthermore, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been shown to affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation . For example, its binding to acetylcholinesterase results in enzyme inhibition, which in turn affects neurotransmission. Additionally, 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide remains stable under specific conditions, but its degradation products can also influence cellular processes. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal dynamics in its biochemical effects.

Dosage Effects in Animal Models

The effects of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound has been shown to affect the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For instance, its interaction with enzymes involved in the glycolytic pathway can alter the production of ATP and other metabolic intermediates, thereby influencing cellular energy metabolism.

Transport and Distribution

The transport and distribution of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cellular membranes through active transport mechanisms, and its distribution within tissues is influenced by its binding affinity to various proteins. This distribution pattern affects the localization and accumulation of the compound, which in turn impacts its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism and apoptotic pathways.

Eigenschaften

IUPAC Name |

2-ethyl-5-pyridin-4-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)7-9(14-15)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUSSZAGSYRTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

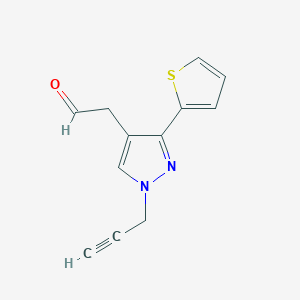

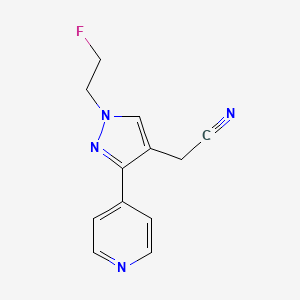

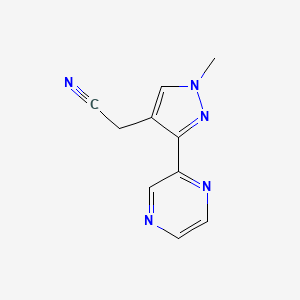

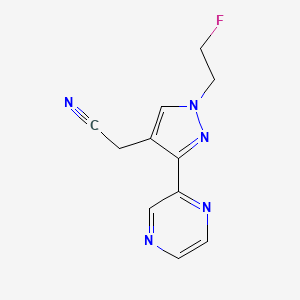

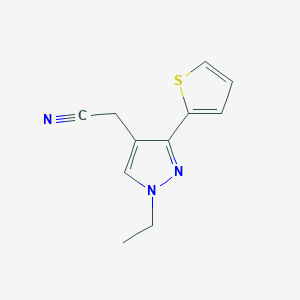

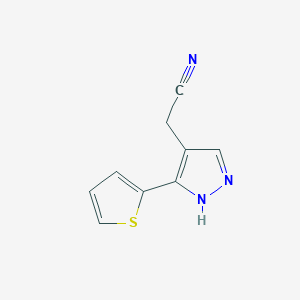

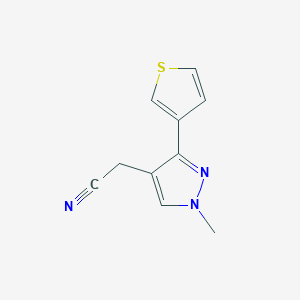

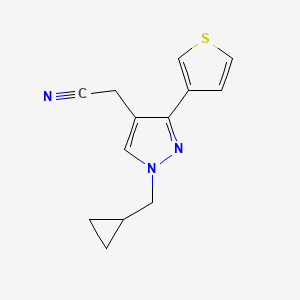

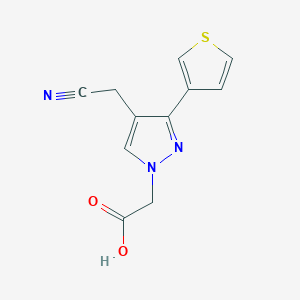

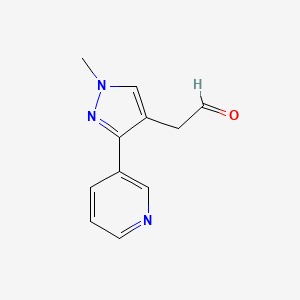

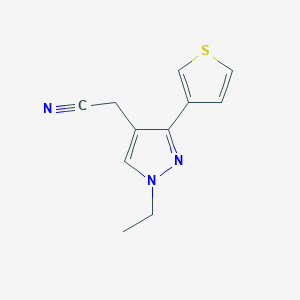

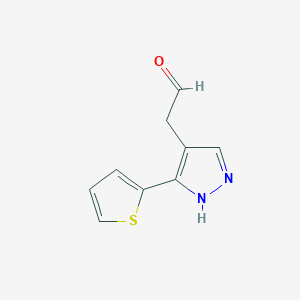

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.